molecular formula C7H4ClNOS B3318336 4-Chlorothieno[2,3-b]pyridin-6(7H)-one CAS No. 99429-81-9

4-Chlorothieno[2,3-b]pyridin-6(7H)-one

Cat. No. B3318336
CAS RN: 99429-81-9
M. Wt: 185.63 g/mol
InChI Key: WIAXEDWNOSEQPM-UHFFFAOYSA-N
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Description

“4-Chlorothieno[2,3-b]pyridine” is a chemical compound with the CAS Number: 62226-17-9 . It has a molecular weight of 169.63 and its IUPAC name is 4-chlorothieno[2,3-b]pyridine . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which are similar to “4-Chlorothieno[2,3-b]pyridin-6(7H)-one”, has been achieved in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of “4-Chlorothieno[2,3-b]pyridine” is represented by the linear formula C7H4ClNS . The InChI Code for this compound is 1S/C7H4ClNS/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H .


Chemical Reactions Analysis

The Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .


Physical And Chemical Properties Analysis

“4-Chlorothieno[2,3-b]pyridine” is a solid at room temperature . It has a boiling point of 257.5°C at 760 mmHg and a flash point of 109.5 .

Mechanism of Action

While the exact mechanism of action for “4-Chlorothieno[2,3-b]pyridin-6(7H)-one” is not specified, similar compounds such as N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives have been studied for their in vitro activity against some microorganisms . These compounds have been docked against the acetyl-CoA carboxylase enzyme .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The synthesis of “4-Chlorothieno[2,3-b]pyridin-6(7H)-one” and its derivatives has potential applications in the development of new antimicrobial agents . Future research could focus on exploring these biological activities and optimizing the synthesis process .

properties

IUPAC Name

4-chloro-7H-thieno[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-5-3-6(10)9-7-4(5)1-2-11-7/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAXEDWNOSEQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282793
Record name 4-Chlorothieno[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[2,3-b]pyridin-6(7H)-one

CAS RN

99429-81-9
Record name 4-Chlorothieno[2,3-b]pyridin-6(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99429-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorothieno[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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